
3-bromo-4-methyl-N-(oxan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methyl-N-(oxan-3-yl)benzamide is a chemical compound that belongs to the family of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
3-bromo-4-methyl-N-(oxan-3-yl)benzamide has potential applications in medicinal chemistry and drug discovery. It has been reported to have antitumor activity against various cancer cell lines such as MCF-7, A549, and HCT116. The compound also exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, 3-bromo-4-methyl-N-(oxan-3-yl)benzamide has been used as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methyl-N-(oxan-3-yl)benzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methyl-N-(oxan-3-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that the compound reduces tumor growth in animal models. The compound also exhibits low toxicity towards normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-4-methyl-N-(oxan-3-yl)benzamide in lab experiments is its high purity and stability. The compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-bromo-4-methyl-N-(oxan-3-yl)benzamide. One of the directions is to investigate the structure-activity relationship of the compound and its analogs to identify more potent and selective compounds for cancer therapy and antibacterial agents. Another direction is to explore the potential applications of the compound in material science, such as in the synthesis of novel polymers and materials. Furthermore, the compound can be used as a tool for studying the molecular mechanisms of apoptosis and bacterial cell wall synthesis.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methyl-N-(oxan-3-yl)benzamide involves the reaction between 3-bromo-4-methylbenzoic acid and 3-hydroxytetrahydrofuran. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
3-bromo-4-methyl-N-(oxan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-5-10(7-12(9)14)13(16)15-11-3-2-6-17-8-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBXPHSXUNWJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCOC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

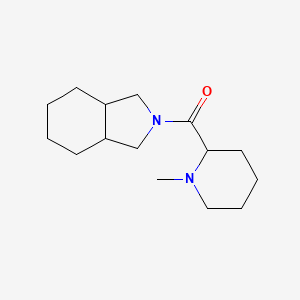
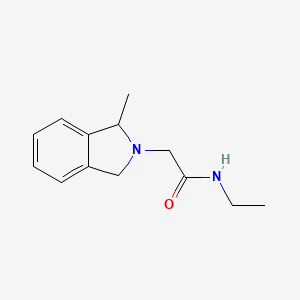
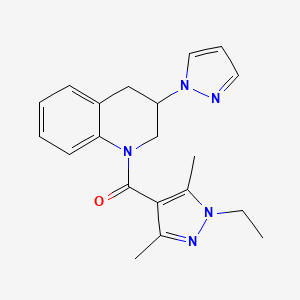
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
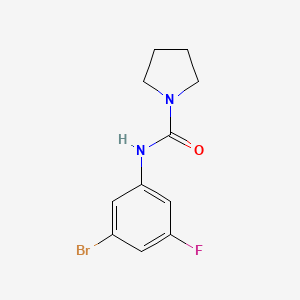
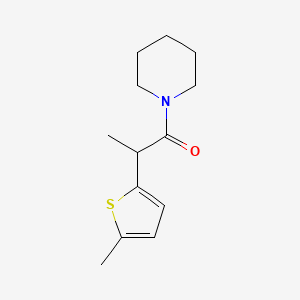
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

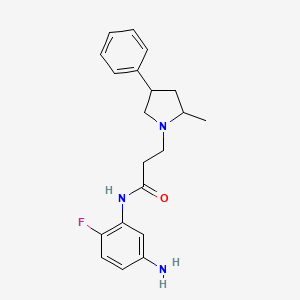
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)